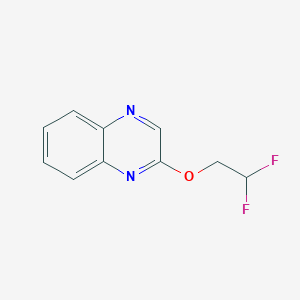
2-(2,2-Difluoroethoxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethoxy)quinoxaline (DFQX) is a synthetic compound that has been extensively studied for its potential applications in neuroscience research. It is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in many neurological processes, including learning and memory.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Quinoxaline derivatives have been synthesized and evaluated for their potential in asymmetric hydrogenation of functionalized alkenes. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been prepared from enantiopure intermediates. These ligands, upon forming rhodium complexes, exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation, demonstrating the utility of quinoxaline derivatives in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Photovoltaic Applications
Quinoxaline derivatives have been investigated for their potential in photovoltaic applications. A study involving the synthesis of a new copolymer from tetrafluoridequinoxaline and benzodithiophene highlighted the material's impressive photovoltaic properties, with a high power conversion efficiency (PCE) of 8.6% in single-junction devices. This research underscores the potential of quinoxaline derivatives in enhancing the efficiency of solar cells (Yuan et al., 2016).
Biological Activity and Antimicrobial Properties
Quinoxaline derivatives have shown significant biological activity, including antimicrobial properties. A study on quinoxaline N,N-dioxide and some derivatives reported potent antimicrobial activity against a range of bacterial and yeast strains, suggesting the potential of these compounds in developing new antimicrobial agents (Vieira et al., 2014).
Green Chemistry and Synthetic Methodologies
The development of environmentally friendly and efficient synthetic methodologies for quinoxaline derivatives has been a focus of recent research. A review covering the last two decades highlighted various green chemistry approaches for synthesizing quinoxaline and its derivatives, emphasizing the importance of these compounds in medicinal chemistry due to their therapeutic uses (Khatoon & Abdulmalek, 2021).
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been known to target various receptors and microorganisms .
Mode of Action
Quinoxalines have been reported to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect many biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to have various multifunctional properties .
Propiedades
IUPAC Name |
2-(2,2-difluoroethoxy)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-9(12)6-15-10-5-13-7-3-1-2-4-8(7)14-10/h1-5,9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQPJJWZSDBMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

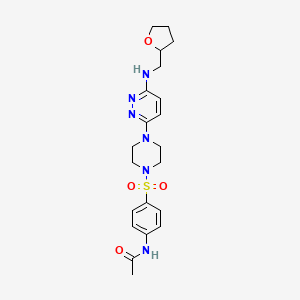
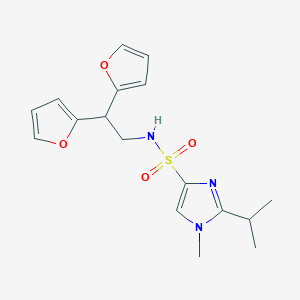

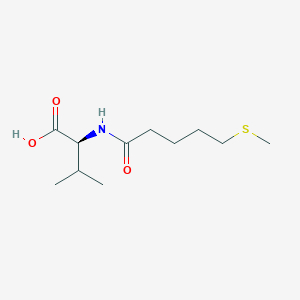
![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)
![1-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2359514.png)

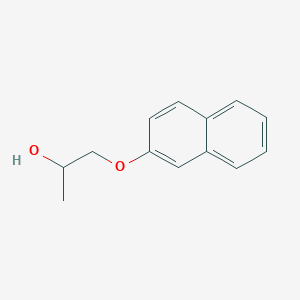

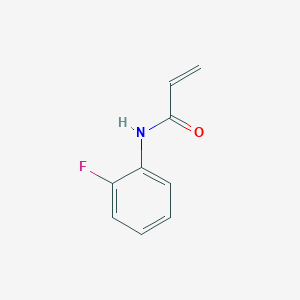
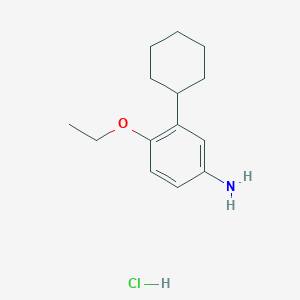

![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)